1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a pyrrolidine moiety connected via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Ethanone Linker: The brominated thiophene is then reacted with an appropriate ethanone precursor, often through a Friedel-Crafts acylation reaction.
Introduction of Pyrrolidine: The final step involves the nucleophilic addition of pyrrolidine to the ethanone intermediate, forming the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(4-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Features a methyl group on the thiophene ring.
Uniqueness: 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H12BrNOS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H12BrNOS/c11-7-4-10(14-6-7)9(13)5-8-2-1-3-12-8/h4,6,8,12H,1-3,5H2 |
InChI Key |
RPYGKNXEEVRJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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